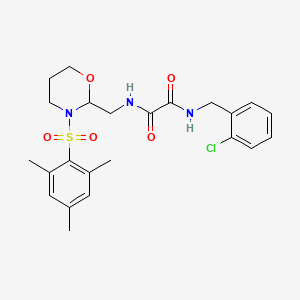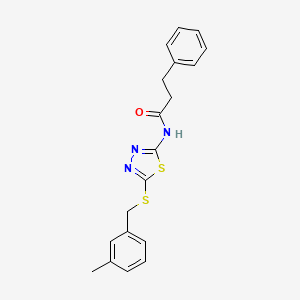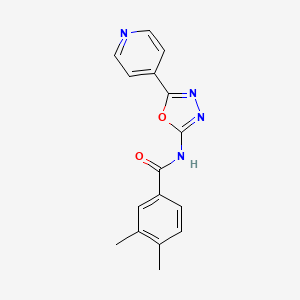
3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridine ring, an oxadiazole ring, and a benzamide group. Its unique structure makes it an attractive target for synthesis and investigation.
作用機序
The mechanism of action of 3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood. However, it is believed to exert its effects by interacting with specific biological targets, such as enzymes or receptors. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibits various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential as a neuroprotective agent.
実験室実験の利点と制限
One of the major advantages of using 3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is its unique structure and properties, which make it a promising candidate for various applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are many potential future directions for research on 3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide. Some of these include:
1. Investigation of its potential as a drug candidate for various diseases, such as cancer, inflammation, and neurodegenerative disorders.
2. Elucidation of its exact mechanism of action and identification of its biological targets.
3. Development of new synthesis methods for this compound to improve its yield and purity.
4. Investigation of its potential as a fluorescent probe for biological imaging.
5. Evaluation of its potential as a catalyst for various chemical reactions.
Conclusion:
In conclusion, 3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a promising compound that has attracted significant attention in scientific research due to its unique structure and properties. Its potential applications in various fields, such as medicinal chemistry, make it an attractive target for investigation. Further research is needed to fully understand its mechanism of action and to explore its potential in various applications.
合成法
The synthesis of 3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide can be achieved through various methods. One of the commonly used methods involves the reaction of 2-aminopyridine with 2-bromo-3,4-dimethylbenzoic acid, followed by cyclization with hydrazine hydrate and acetic anhydride. Another method involves the reaction of 2-aminopyridine with 3,4-dimethylbenzoyl chloride, followed by cyclization with hydrazine hydrate and acetic anhydride.
科学的研究の応用
3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. Its unique structure and properties make it a promising candidate for the development of new drugs for various diseases.
特性
IUPAC Name |
3,4-dimethyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-10-3-4-13(9-11(10)2)14(21)18-16-20-19-15(22-16)12-5-7-17-8-6-12/h3-9H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKLFHBXXJBSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-{[4-(3-fluorophenyl)oxan-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2949438.png)
![5-Chloro-4-[methoxy(phenyl)methyl]-1-methyl-3-phenylpyrazole](/img/structure/B2949439.png)

![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2949441.png)
![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2949442.png)
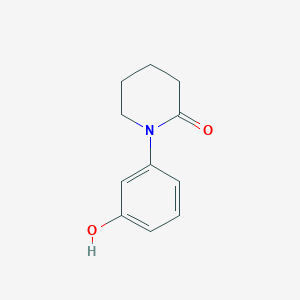
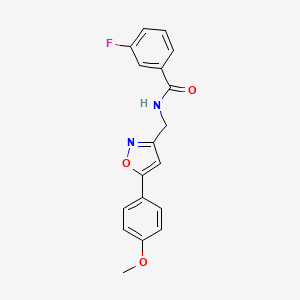
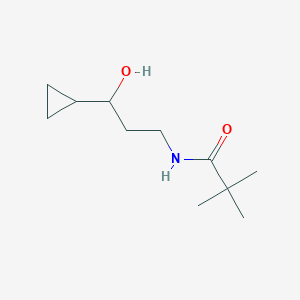
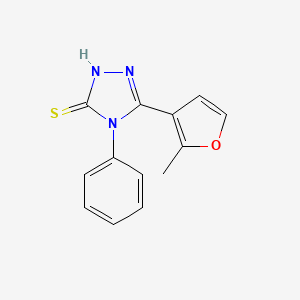
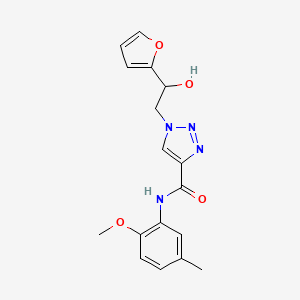

![2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2949455.png)
